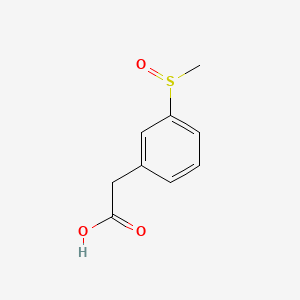

1-萘磺酰-Ile-Trp-醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of naphthalene derivatives, including those similar to 1-Naphthalenylsulfonyl-Ile-Trp-aldehyde, often involves multi-component reactions that integrate aromatic aldehydes with other reactants. For example, a three-component reaction catalyzed by p-toluenesulfonic acid between 2-naphthol, an aromatic aldehyde, and 2-aminopyrimidine demonstrates a method for synthesizing naphthalen-2-ol derivatives, showcasing the versatility and efficiency of such approaches in yielding naphthalene derivatives in excellent yields (Anary‐Abbasinejad, Akhavan, & Hassanabadi, 2009).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives, akin to 1-Naphthalenylsulfonyl-Ile-Trp-aldehyde, can be analyzed through various spectroscopic methods, revealing details about their functional groups and overall molecular architecture. For instance, the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives through a three-component reaction highlights the structural diversity obtainable through specific synthetic strategies, providing insights into the molecular frameworks that can be constructed from naphthalene bases (Dabiri, Noroozi Tisseh, & Bazgir, 2011).

Chemical Reactions and Properties

Naphthalene derivatives participate in a wide array of chemical reactions, underlining their reactivity and potential utility in various chemical contexts. For example, the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation showcases innovative methods to enhance reaction efficiency and yield, illustrating the reactivity of naphthalene derivatives under different conditions (Mokhtary & Torabi, 2017).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and handling. Although specific data on 1-Naphthalenylsulfonyl-Ile-Trp-aldehyde were not found, studies on similar compounds, like the synthesis and characterization of regio-controlled oligomers from 2-naphthalensulfonic acid and formaldehyde, provide valuable information on the physical characteristics that can be expected from naphthalene-based compounds (Arduini, Pavan, Pochini, Ungaro, & Corno, 1990).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are critical for understanding the versatility of naphthalene derivatives. For instance, the synthesis of 2-(ethynyloxy)naphthaene-1-carbaldehyde illustrates the functionalization of naphthalene derivatives and highlights their potential for further chemical modification, offering insights into the chemical behavior and versatility of these compounds (Mandal, Mandal, Biswas, Banerjee, & Saha, 2018).

科学研究应用

荧光化学传感器:2-羟基-1-萘甲醛(一种与1-萘磺酰-Ile-Trp-醛结构相似的化合物)被用作合成各种荧光化学传感器的功能化荧光骨架。这些传感器可有效检测不同的阳离子和阴离子,以及其他物质,如毒物和神经毒剂 (Das & Goswami, 2017).

药物化合物的合成:一项研究重点关注肽醛衍生物(包括1-萘磺酰-Ile-Trp-醛)的合成,作为人组织蛋白酶L的选择性抑制剂。这些化合物通过抑制各种体外和体内模型中的骨吸收,显示出作为抗骨质疏松剂的潜力 (Yasuma et al., 1998).

化学反应中的催化:该化合物已用于催化,特别是在醛向硝基苯乙烯的迈克尔加成反应中。它在提高这些反应的效率和选择性方面的作用突出了其在合成化学中的重要性 (Gu & Zhao, 2007).

酶抑制研究:在生化研究中,1-萘磺酰-Ile-Trp-醛等化合物用于研究酶抑制,特别是针对醛脱氢酶。这些研究提供了对涉及醛及其潜在调控的代谢途径的见解 (Klyosov, 1996).

生物医学成像:1-萘磺酰-Ile-Trp-醛衍生物已被探索用于荧光探针,用于成像和检测活细胞中的甲醛。它们进行分子内电荷转移和激发态分子内质子转移的能力使其在生物系统中很有用 (Chen et al., 2019).

作用机制

Target of Action

The primary target of 1-Naphthalenylsulfonyl-Ile-Trp-aldehyde is cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in protein degradation, antigen processing, and other cellular processes.

Mode of Action

1-Naphthalenylsulfonyl-Ile-Trp-aldehyde acts as a potent, reversible, and selective inhibitor of human cathepsin L . By binding to the active site of cathepsin L, it prevents the enzyme from catalyzing its normal reactions.

Biochemical Pathways

The inhibition of cathepsin L by 1-Naphthalenylsulfonyl-Ile-Trp-aldehyde affects various biochemical pathways. For instance, it can impact the ubiquitin-proteasome system and autophagy, both of which are involved in protein degradation .

Result of Action

The inhibition of cathepsin L by 1-Naphthalenylsulfonyl-Ile-Trp-aldehyde results in the suppression of calcium and hydroxyproline release from bone in vitro . This suggests that the compound could potentially be useful in the treatment of conditions like osteoporosis .

属性

IUPAC Name |

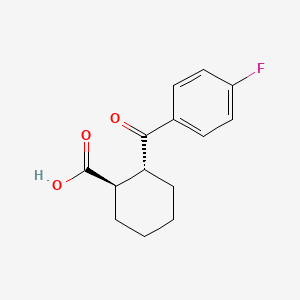

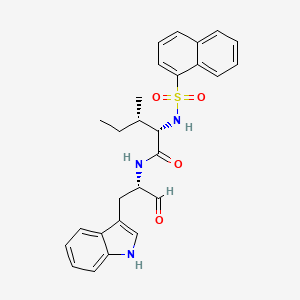

(2S,3S)-N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O4S/c1-3-18(2)26(30-35(33,34)25-14-8-10-19-9-4-5-12-23(19)25)27(32)29-21(17-31)15-20-16-28-24-13-7-6-11-22(20)24/h4-14,16-18,21,26,28,30H,3,15H2,1-2H3,(H,29,32)/t18-,21-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPHAWVFZQFOJA-JCWFFFCVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C=O)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

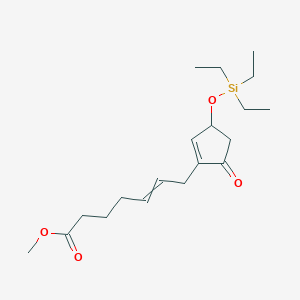

![methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1149624.png)